1-丙基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-propyl-1H-pyrazol-5-amine (1PP) is a heterocyclic compound that is widely used in chemical synthesis and laboratory experiments. It is a versatile compound that has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as potential future directions.

科学研究应用

药物化学:抗癌和抗炎剂

1-丙基-1H-吡唑-5-胺: 在药物化学中是一种通用的支架,特别是在抗癌和抗炎剂的设计中。它的结构允许合成可以与各种生物靶标相互作用的化合物,例如参与炎症途径的激酶和酶。 例如,这种化合物的衍生物已被探索用于其抑制 p38MAPK 的潜力,p38MAPK 是一种与炎症性疾病和癌症有关的蛋白激酶 .

农业化学:除草剂

在农业领域,1-丙基-1H-吡唑-5-胺 衍生物因其除草特性而被研究。 吡唑环可以被修饰以产生通过靶向植物生存所必需的特定酶或途径来破坏植物生长的化合物,从而为开发新型除草剂提供了途径 .

材料科学:聚合物添加剂

该化合物的用途扩展到材料科学,它可以作为添加剂掺入聚合物中。它的化学性质可以增强聚合物的稳定性,使其更耐紫外线降解。 这种应用在生产暴露于恶劣环境条件下的材料中特别有价值 .

超分子化学:构建模块

1-丙基-1H-吡唑-5-胺: 也是超分子化学中的关键构建模块。它可以通过氢键和其他非共价相互作用形成构建复杂分子结构的基础。 这些结构在开发新型药物递送系统和纳米技术方面具有潜在的应用 .

分析化学:色谱法

在分析化学中,1-丙基-1H-吡唑-5-胺 的衍生物可以用作色谱法的固定相。 它们与分析物的独特相互作用可以改善化合物的分离,有助于识别和量化复杂混合物中的物质 .

化学合成:过渡金属催化的配体

最后,1-丙基-1H-吡唑-5-胺 可以作为过渡金属催化中的配体。 它与金属配位的能力可以导致催化剂的开发,这些催化剂促进各种化学反应,包括对药物合成和工业过程重要的那些 .

安全和危害

The safety data sheet for “1-propyl-1H-pyrazol-5-amine” indicates that it should be stored in a well-ventilated place and kept tightly closed . It also suggests that contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling the compound .

作用机制

Target of Action

1-Propyl-1H-pyrazol-5-amine is a derivative of 5-amino-pyrazoles, which have been identified as potent reagents in organic and medicinal synthesis . These compounds are known for their ability to construct diverse heterocyclic or fused heterocyclic scaffolds .

Mode of Action

It’s known that the amino group in 1-methyl-5-aminopyrazole, a similar compound, is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that 1-propyl-1H-pyrazol-5-amine might interact with its targets in a similar manner.

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These compounds can potentially affect a wide range of biochemical pathways due to their versatile functionalities .

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 12517 , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.

Result of Action

Given its structural similarity to other aminopyrazoles, it’s plausible that it could have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Action Environment

It’s known that the compound is a liquid at room temperature , suggesting that it might be stable under a wide range of environmental conditions.

属性

IUPAC Name |

2-propylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRZPQAAUXRYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

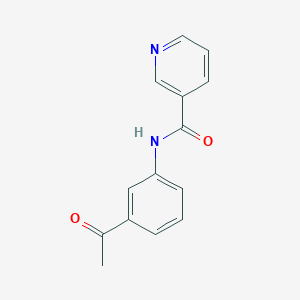

CCCN1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360158 |

Source

|

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-15-0 |

Source

|

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)